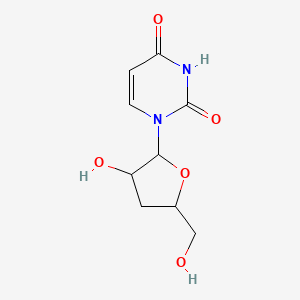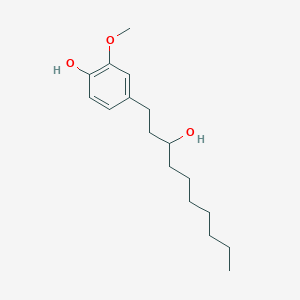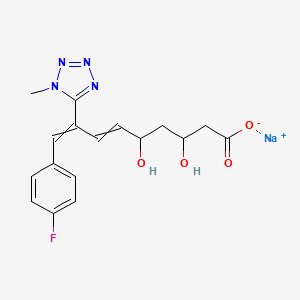
platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum is a precious, silver-white metal known for its rarity and high market value. It is a transition metal with the chemical symbol Pt and atomic number 78. This compound is renowned for its high melting point, excellent resistance to corrosion, and remarkable catalytic properties. It is one of the most unreactive metals, making it highly valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum can be synthesized through various methods, including:
Water-in-oil microemulsion method: This technique involves the formation of this compound nanoparticles in a water-in-oil microemulsion, which provides a controlled environment for particle growth.
Polyacrylate method: In this method, polyacrylate acts as a stabilizing agent to control the size and shape of this compound nanoparticles.
Tetradecyltrimethylammonium bromide method: This surfactant-assisted method helps in the formation of uniform this compound nanoparticles.
Ethylene glycol method: Ethylene glycol is used as both a reducing agent and a solvent to produce this compound nanoparticles.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of this compound ores, followed by refining processes. The primary sources of this compound are the mineral deposits found in South Africa, Russia, and North America. The refining process includes:
Crushing and milling: The ore is crushed and milled to liberate the this compound particles.
Froth flotation: This process separates the this compound-containing minerals from the rest of the ore.
Smelting and converting: The concentrated ore is smelted to produce a matte containing this compound and other metals.
Chemical refining: The matte is treated with chemicals to separate this compound from other metals, resulting in pure this compound.
Chemical Reactions Analysis
Types of Reactions
Platinum undergoes various chemical reactions, including:
Oxidation: this compound is resistant to oxidation and does not tarnish at room temperature.
Reduction: This compound can act as a catalyst in reduction reactions, such as the hydrogenation of alkenes.
Substitution: This compound can undergo substitution reactions with ligands to form coordination complexes.
Common Reagents and Conditions
Aqua regia: This compound dissolves in aqua regia (a mixture of hydrochloric acid and nitric acid) to form chloroplatinic acid.
Major Products
This compound halides: PtF6, PtCl2, PtCl4, PtBr4, PtI4.
Chloroplatinic acid: H2PtCl6.
Scientific Research Applications
Platinum has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of platinum compounds, particularly in cancer treatment, involves the formation of this compound-DNA adducts. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. This compound compounds primarily target the N7 position of guanine bases in DNA, forming intrastrand and interstrand cross-links .
Comparison with Similar Compounds
Platinum is often compared with other transition metals, such as:
Palladium: Similar to this compound, palladium is used as a catalyst in various chemical reactions.
Rhodium: Rhodium is another this compound group metal used in catalytic converters.
Iridium: Iridium is used in high-temperature applications and as a hardening agent for this compound alloys.
This compound’s unique properties, such as its high resistance to corrosion, excellent catalytic activity, and biocompatibility, make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
9029-27-0 |
|---|---|
Molecular Formula |
Pt27 |
Molecular Weight |
5267 g/mol |
IUPAC Name |
platinum |
InChI |
InChI=1S/27Pt |
InChI Key |
SBQZMZCSCIDFPL-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)
![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)
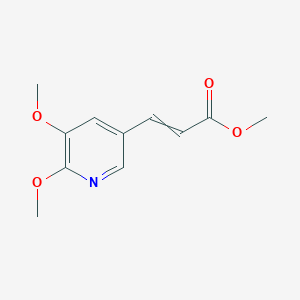
![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)
![19-Ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13389353.png)
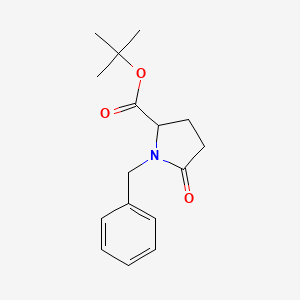
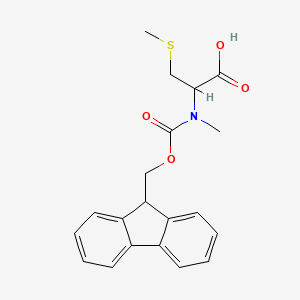
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)
![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
